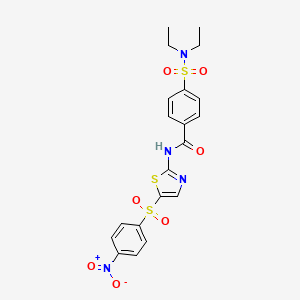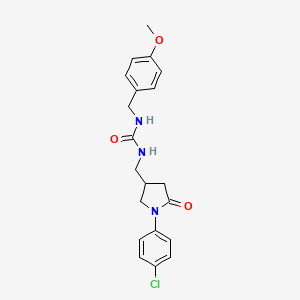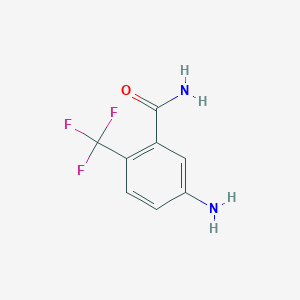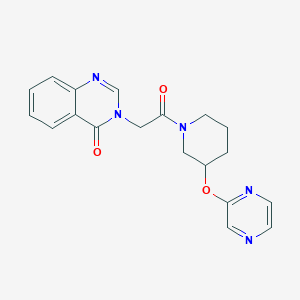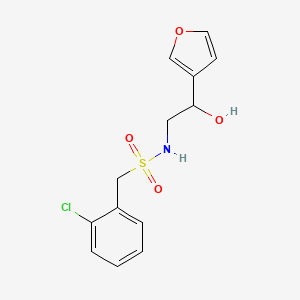![molecular formula C15H16N6 B2357238 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2380071-70-3](/img/structure/B2357238.png)
2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile, also known as MPPCP, is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields.
作用機序
2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile acts as a selective antagonist of the 5-HT7 receptor, which is a G protein-coupled receptor that is widely expressed in the brain and peripheral tissues. By blocking the activation of the 5-HT7 receptor, 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile can modulate the release of various neurotransmitters, including dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, cognition, and behavior.
生化学的および生理学的効果
2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of circadian rhythms, and the modulation of immune function. In preclinical studies, 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile has been shown to improve cognitive function, reduce anxiety-like behavior, and enhance the antidepressant effects of selective serotonin reuptake inhibitors.
実験室実験の利点と制限
The main advantages of using 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile in lab experiments are its high potency and selectivity for the 5-HT7 receptor, which allows for the precise modulation of this receptor without affecting other receptors or enzymes. However, the main limitations of using 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile are its poor solubility and stability, which can make it difficult to administer and store.
将来の方向性
There are several future directions for the research on 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile, including the development of novel 5-HT7 receptor antagonists with improved pharmacokinetic and pharmacodynamic properties, the investigation of the role of the 5-HT7 receptor in various physiological and pathological processes, and the development of 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile-based therapies for the treatment of neurological and psychiatric disorders. Additionally, the use of 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile as a tool compound for the investigation of the 5-HT7 receptor in various animal models and human studies is expected to provide valuable insights into the role of this receptor in health and disease.
In conclusion, 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a promising chemical compound that has potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. Its high potency and selectivity for the 5-HT7 receptor make it a valuable tool compound for the investigation of this receptor in various physiological and pathological processes. However, further research is needed to fully understand the biochemical and physiological effects of 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile and its potential therapeutic applications.
合成法
2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile can be synthesized through a multi-step process involving the reaction of 2-chloro-3-cyanopyridine with 4-(6-methylpyrimidin-4-yl)piperazine in the presence of a base. The resulting product is then purified through column chromatography to obtain 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile.
科学的研究の応用
2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile has been shown to act as a potent and selective antagonist of the 5-HT7 receptor, which is involved in the regulation of mood, cognition, and sleep. In pharmacology, 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile has been used as a tool compound to investigate the role of the 5-HT7 receptor in various physiological and pathological processes. In medicinal chemistry, 2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile has been used as a lead compound for the development of novel 5-HT7 receptor antagonists with improved pharmacokinetic and pharmacodynamic properties.
特性
IUPAC Name |
2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6/c1-12-9-14(19-11-18-12)20-5-7-21(8-6-20)15-13(10-16)3-2-4-17-15/h2-4,9,11H,5-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFCTZAGORSXPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=C(C=CC=N3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3,4-Dimethyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2357155.png)
![3-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2357157.png)
![1H,2H,3H,4H-benzo[f]isoquinoline hydrochloride](/img/structure/B2357158.png)
![N-benzo[g][1,3]benzothiazol-2-yl-2-ethylsulfonylbenzamide](/img/structure/B2357159.png)
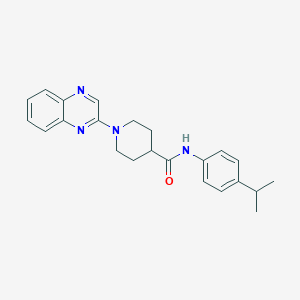
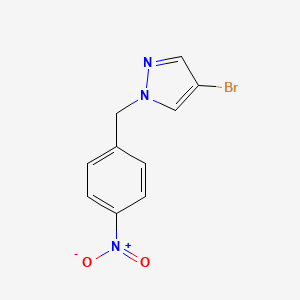
![Methyl 2-amino-2-[3-(2,3,4-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2357164.png)
![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2357166.png)
![ethyl 2-(2-((4-benzyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2357167.png)
